2,4-Difluoro-5-nitrobenzyl bromide
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Overview
Description
2,4-Difluoro-5-nitrobenzyl bromide is an organic compound that belongs to the category of aromatic halides. It has the molecular formula C7H4BrF2NO2 and a molecular weight of 252.015 g/mol. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a bromomethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrobenzyl bromide typically involves the bromination of 2,4-difluoro-5-nitrotoluene. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the benzylic position . The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
For industrial production, the process involves the bromination of 2,4-difluoro-5-nitrotoluene in a continuous flow reactor. The use of a continuous flow reactor allows for better control over reaction parameters, leading to higher yields and purity of the final product. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 2,4-difluoro-5-aminobenzyl bromide.
Oxidation: Products include various nitro derivatives depending on the reaction conditions.
Scientific Research Applications
2,4-Difluoro-5-nitrobenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitrobenzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The fluorine atoms also contribute to the compound’s reactivity by stabilizing the transition state during the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl bromide
- 2,4-Difluoro-5-nitrotoluene
- 2,4-Difluoro-5-nitrobenzenesulfonic acid
Comparison
2,4-Difluoro-5-nitrobenzyl bromide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic properties to the compound. Compared to 2,4-Difluorobenzyl bromide, the nitro group in this compound makes it more reactive towards nucleophiles. In comparison to 2,4-Difluoro-5-nitrotoluene, the bromomethyl group in this compound provides a site for further functionalization through nucleophilic substitution reactions. The presence of the nitro group in 2,4-Difluoro-5-nitrobenzenesulfonic acid makes it more acidic and suitable for sulfonation reactions.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBBJTQIYVTWQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260790-43-9 |
Source
|
Record name | 2,4-Difluoro-5-nitrobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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